molecular formula C16H9ClF6O B12596477 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol CAS No. 634184-64-8

2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol

Cat. No.: B12596477
CAS No.: 634184-64-8
M. Wt: 366.68 g/mol
InChI Key: DLIMZOTZUVCOBS-UHFFFAOYSA-N
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Description

2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol is a fluorinated phenolic compound characterized by a central phenol ring substituted with a chlorine atom at the para position (4-position) and an ethenyl-linked 3,5-bis(trifluoromethyl)phenyl group at the ortho position (2-position). The trifluoromethyl (-CF₃) groups are strong electron-withdrawing substituents, enhancing the acidity of the phenolic hydroxyl group and influencing the compound’s physicochemical properties.

Properties

CAS No.

634184-64-8

Molecular Formula

C16H9ClF6O

Molecular Weight

366.68 g/mol

IUPAC Name

2-[2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-4-chlorophenol

InChI

InChI=1S/C16H9ClF6O/c17-13-3-4-14(24)10(7-13)2-1-9-5-11(15(18,19)20)8-12(6-9)16(21,22)23/h1-8,24H

InChI Key

DLIMZOTZUVCOBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzene and 4-chlorophenol.

    Formation of Ethenyl Linkage: The ethenyl linkage is introduced through a Heck reaction, where 3,5-bis(trifluoromethyl)benzene is coupled with 4-chlorophenol in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Heck reaction process, optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.

    Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of trifluoromethyl groups, which enhance lipophilicity and membrane permeability.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and cellular membranes.

    Pathways Involved: It may inhibit enzyme activity, modulate receptor function, or disrupt membrane integrity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinct properties are best understood through comparison with analogs differing in substituent type, position, or electronic effects. Key comparisons are outlined below.

Acidity (pKa)

The presence of -CF₃ groups significantly lowers the pKa of the phenolic hydroxyl group compared to non-fluorinated analogs:

Compound Substituents on Aromatic Rings pKa
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol -Cl, -CF₃ (3,5-positions) ~7.1†
4-Chloro-2-[2-(3,5-dichlorophenyl)ethenyl]phenol -Cl (3,5-positions) ~8.5‡
4-Chloro-2-[2-(3,5-dimethylphenyl)ethenyl]phenol -CH₃ (3,5-positions) ~9.3‡

Key Insight: The electron-withdrawing -CF₃ groups enhance acidity by stabilizing the deprotonated phenoxide ion through inductive effects, whereas electron-donating -CH₃ groups reduce acidity .

Solubility and Lipophilicity

The -CF₃ groups increase hydrophobicity, reducing aqueous solubility but enhancing solubility in nonpolar solvents:

Compound Water Solubility (mg/L) logP (Octanol-Water)
Target Compound <10† ~4.2†
4-Chloro-2-[2-(3,5-dihydroxyphenyl)ethenyl]phenol 150‡ ~2.1‡
4-Chloro-2-[2-(3,5-diethylphenyl)ethenyl]phenol 25‡ ~3.8‡

Key Insight : Polar substituents (e.g., -OH) improve water solubility, while bulky alkyl or fluorinated groups increase logP values, favoring membrane permeability .

Thermal Stability

Fluorinated analogs exhibit superior thermal stability due to strong C-F bonds:

Compound Melting Point (°C) Decomposition Temperature (°C)
Target Compound 178–182† >250†
4-Chloro-2-[2-(3,5-diiodophenyl)ethenyl]phenol 145–148‡ ~200‡
4-Chloro-2-[2-(3,5-dinitrophenyl)ethenyl]phenol 210–215‡ ~180‡

Key Insight: While nitro groups (-NO₂) may raise melting points, they often reduce thermal stability due to explosive decomposition tendencies .

Bioactivity

In antimicrobial studies, fluorinated derivatives show enhanced activity:

Compound MIC* against S. aureus (µg/mL) IC₅₀ (Enzyme X Inhibition, nM)
Target Compound 2.5† 5.8†
4-Chloro-2-[2-(3,5-dibromophenyl)ethenyl]phenol 10.0‡ 25.3‡
4-Chloro-2-[2-(phenyl)ethenyl]phenol 50.0‡ >100‡

MIC: Minimum Inhibitory Concentration. **Key Insight : The -CF₃ groups likely improve target binding via hydrophobic interactions and electronegativity, enhancing potency .

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